Fmoc-2,4-dichloro-L-phenylalanine

説明

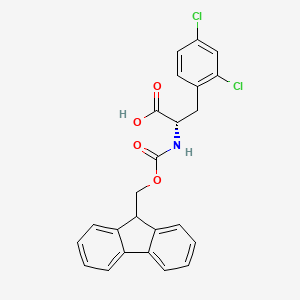

Fmoc-2,4-dichloro-L-phenylalanine is an amino acid derivative used in proteomics research . It has a molecular weight of 456.32 and a molecular formula of C24H19Cl2NO4 .

Synthesis Analysis

Fmoc-2,4-dichloro-L-phenylalanine is synthesized for use in peptide synthesis . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

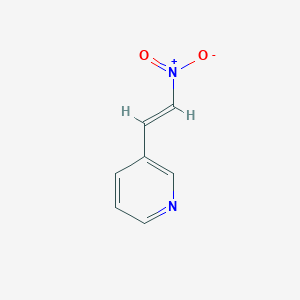

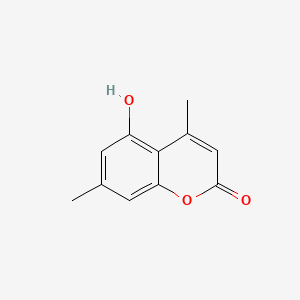

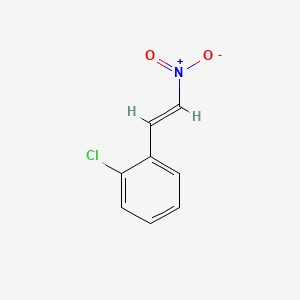

The molecular structure of Fmoc-2,4-dichloro-L-phenylalanine is represented by the formula C24H19Cl2NO4 . The InChI string is1S/C24H19Cl2NO4/c25-15-10-9-14 (21 (26)12-15)11-22 (23 (28)29)27-24 (30)31-13-20-18-7-3-1-5-16 (18)17-6-2-4-8-19 (17)20/h1-10,12,20,22H,11,13H2, (H,27,30) (H,28,29)/t22-/m0/s1 . Physical And Chemical Properties Analysis

Fmoc-2,4-dichloro-L-phenylalanine is a solid substance . It should be stored at 4° C . Its melting point is between 160-180° C .科学的研究の応用

Peptide Synthesis

Fmoc-2,4-dichloro-L-phenylalanine is widely used in the field of peptide synthesis. The Fmoc group serves as a temporary protection for the amino group, allowing the stepwise construction of peptide chains. This compound, with its dichloro substitutions, can introduce steric hindrance and electronic effects that are beneficial for studying structure-activity relationships in peptides .

Hydrogel Formation

Research has shown that Fmoc-dipeptides, which include derivatives like Fmoc-2,4-dichloro-L-phenylalanine, can self-assemble into supramolecular nanostructures. These structures can further lead to the formation of hydrogels, which have potential applications in drug delivery and tissue engineering .

Biomedical Applications

Due to its ability to form stable structures, Fmoc-2,4-dichloro-L-phenylalanine can be used to create biocompatible hydrogels. These hydrogels can be optimized for various biomedical applications, including as scaffolds for cell growth or as matrices for controlled drug release .

Proteomics

In proteomics, Fmoc-2,4-dichloro-L-phenylalanine can be utilized to modify peptides and proteins. This modification can help in the study of protein-protein interactions, enzyme kinetics, and other biological processes. It can also aid in the identification and quantification of proteins .

Material Science

The unique properties of Fmoc-2,4-dichloro-L-phenylalanine make it suitable for the development of new materials. Its incorporation into polymers can lead to materials with novel properties, useful in various industrial applications .

Drug Discovery

In drug discovery, the introduction of Fmoc-2,4-dichloro-L-phenylalanine into peptide sequences can result in the development of new compounds with potential therapeutic effects. Its dichloro groups can significantly alter the biological activity of these peptides, making it a valuable tool for medicinal chemists .

作用機序

Target of Action

Fmoc-2,4-dichloro-L-phenylalanine is primarily used in proteomics research . .

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or modification, but this is speculative and would need to be confirmed by further studies.

Result of Action

特性

IUPAC Name |

(2S)-3-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIMVGROPOKRNA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426596 | |

| Record name | Fmoc-2,4-dichloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-2,4-dichloro-L-phenylalanine | |

CAS RN |

352351-62-3 | |

| Record name | Fmoc-2,4-dichloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352351-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine](/img/structure/B1310808.png)